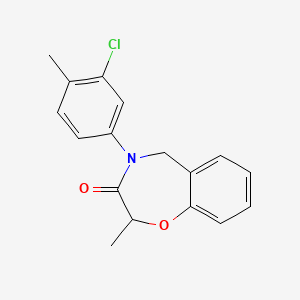

4-(3-chloro-4-methylphenyl)-2-methyl-4,5-dihydro-1,4-benzoxazepin-3(2H)-one

Description

4-(3-Chloro-4-methylphenyl)-2-methyl-4,5-dihydro-1,4-benzoxazepin-3(2H)-one is a benzoxazepinone derivative characterized by a fused bicyclic structure combining a benzene ring with an oxazepine moiety. The compound features a 3-chloro-4-methylphenyl substituent at position 4 and a methyl group at position 2 of the benzoxazepinone core. Benzoxazepinones are of interest in medicinal chemistry due to their structural similarity to benzodiazepines, which exhibit psychotropic and anticonvulsant activities . However, modifications to the core structure and substituents can significantly alter pharmacological profiles and physicochemical properties.

Properties

IUPAC Name |

4-(3-chloro-4-methylphenyl)-2-methyl-5H-1,4-benzoxazepin-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16ClNO2/c1-11-7-8-14(9-15(11)18)19-10-13-5-3-4-6-16(13)21-12(2)17(19)20/h3-9,12H,10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGUHVRBVYXRRPC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(=O)N(CC2=CC=CC=C2O1)C3=CC(=C(C=C3)C)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-chloro-4-methylphenyl)-2-methyl-4,5-dihydro-1,4-benzoxazepin-3(2H)-one typically involves multiple steps, starting from readily available precursors. One common route involves the reaction of 3-chloro-4-methylphenyl isocyanate with appropriate reagents under controlled conditions to form the desired benzoxazepine ring .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of catalysts, optimized reaction temperatures, and pressures, as well as efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

4-(3-chloro-4-methylphenyl)-2-methyl-4,5-dihydro-1,4-benzoxazepin-3(2H)-one can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

Reduction: Reduction reactions can yield different derivatives depending on the reagents used.

Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or an alcohol, while substitution could introduce new functional groups like amines or ethers.

Scientific Research Applications

4-(3-chloro-4-methylphenyl)-2-methyl-4,5-dihydro-1,4-benzoxazepin-3(2H)-one has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.

Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 4-(3-chloro-4-methylphenyl)-2-methyl-4,5-dihydro-1,4-benzoxazepin-3(2H)-one involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The benzoxazepinone scaffold is versatile, with variations in substituents influencing biological activity and chemical stability. Below is a detailed comparison of 4-(3-chloro-4-methylphenyl)-2-methyl-4,5-dihydro-1,4-benzoxazepin-3(2H)-one with analogous compounds reported in the literature.

Table 1: Structural and Substituent Comparison

Key Observations

Core Structure Differences: The target compound features a benzoxazepinone core, whereas Methylclonazepam () belongs to the benzodiazepine class, which includes a diazepine ring instead of an oxazepine. This difference impacts ring strain, hydrogen-bonding capacity, and metabolic stability . Benzoxazepinones (e.g., compounds in ) lack the nitrogen atom at position 1 of the diazepine ring, reducing basicity compared to benzodiazepines.

Position 7: Chlorine at position 7 is a common feature in bioactive benzoxazepinones (e.g., –8), likely contributing to electron-withdrawing effects that stabilize the carbonyl group.

Synthetic Accessibility: The synthesis of benzoxazepinones often involves cyclization of precursors with appropriate leaving groups. For example, highlights methods for synthesizing triazinones, though analogous routes for benzoxazepinones may require tailored reagents or catalysts.

Physicochemical Properties: The 4-(dimethylamino)benzyl substituent in introduces a basic tertiary amine, which could improve solubility in acidic environments.

Biological Activity

4-(3-chloro-4-methylphenyl)-2-methyl-4,5-dihydro-1,4-benzoxazepin-3(2H)-one is a compound of significant interest in medicinal chemistry due to its complex structure and potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound features a benzoxazepine ring, which is known for imparting unique chemical and biological properties. The molecular formula is , and it can be represented by the following structural formula:

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. This interaction can modulate various biological pathways, leading to potential therapeutic effects.

Therapeutic Potential

Research indicates that this compound may possess various therapeutic properties:

- Anti-inflammatory Activity : Preliminary studies suggest that it could inhibit pro-inflammatory cytokines, making it a candidate for treating inflammatory diseases.

- Anticancer Properties : Investigations have shown that it may induce apoptosis in cancer cells through mechanisms involving cell cycle arrest and modulation of apoptotic pathways.

- Neuroprotective Effects : There is emerging evidence that this compound may protect neuronal cells from oxidative stress.

1. Anti-inflammatory Effects

A study demonstrated that this compound significantly reduced the levels of TNF-alpha and IL-6 in vitro, suggesting its potential as an anti-inflammatory agent.

2. Anticancer Activity

In a recent experiment involving various cancer cell lines (e.g., breast and lung cancer), the compound exhibited IC50 values in the micromolar range, indicating substantial cytotoxic effects against these cells.

3. Neuroprotection

Research involving neuroblastoma cells showed that treatment with the compound led to a decrease in reactive oxygen species (ROS) levels and increased cell viability under oxidative stress conditions.

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is beneficial to compare it with similar compounds:

| Compound Name | Structure | Biological Activity |

|---|---|---|

| 4-chloro-3-methylphenol | Structure | Antimicrobial |

| 3-chloro-4-methylphenyl isocyanate | Structure | Precursor for synthesis |

This comparison highlights that while similar compounds may share certain structural characteristics, the unique benzoxazepine ring in our compound contributes to its distinct biological activities.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.